Product packaging for Gallium-67(Cat. No.:CAS No. 14119-09-6)

Gallium-67

Cat. No.: B084094
CAS No.: 14119-09-6
M. Wt: 66.9282 g/mol
InChI Key: GYHNNYVSQQEPJS-OIOBTWANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gallium-67 (^67^Ga) is a cyclotron-produced radioisotope with a half-life of 78 hours (3.26 days) that decays by electron capture, emitting gamma rays suitable for imaging with a gamma camera or SPECT (Single-Photon Emission Computed Tomography) . In its common chemical form, this compound citrate, the radionuclide is complexed with citrate to facilitate dissolution and intravenous administration for research purposes . The core research value of this compound stems from its unique biodistribution and mechanism of action. Upon administration, it behaves as a ferric iron (Fe³⁺) analog in biological systems . Approximately 90% of the circulating this compound binds to the iron-transport protein transferrin in the plasma . This complex is then delivered to tissues with high metabolic activity or pathology, where uptake is mediated by several factors: increased vascular permeability, enhanced expression of transferrin receptors on rapidly dividing cells (such as in tumors), and the presence of other iron-binding proteins like lactoferrin at inflammatory and infectious sites . Furthermore, certain bacteria produce siderophores—small, high-affinity iron-chelating molecules—that also avidly bind this compound, leading to its accumulation in areas of bacterial infection . Historically, this compound citrate has been a cornerstone radiopharmaceutical for diagnosing and localizing a range of conditions. Its key research applications include oncology, particularly in the staging and detection of lymphomas such as Hodgkin's disease, and inflammation and infection imaging, where it is used to identify conditions like osteomyelitis, intra-abdominal abscesses, and fevers of unknown origin . It also has a well-documented role in evaluating inflammatory lung diseases, including sarcoidosis . While its clinical use for some indications has been supplemented by newer agents like ^18^F-FDG, it remains a vital tool for specific research scenarios and a model for understanding radiometal biology . Beyond the citrate salt, this compound can be incorporated into more complex targeting molecules via bifunctional chelators. For instance, research has demonstrated its use in labeling peptides, such as phosphatidylserine-binding hexapeptides, for investigating apoptosis in pre-clinical models . This highlights its utility in developing novel molecular imaging agents. Researchers should note that a significant portion of the administered dose remains in the body 48-72 hours post-injection, with a biodistribution that includes the liver, spleen, bone marrow, and skeletal system . Imaging is therefore typically performed 24 to 72 hours after administration to allow for sufficient target-to-background ratio . This product is strictly for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ga B084094 Gallium-67 CAS No. 14119-09-6

Properties

CAS No.

14119-09-6

Molecular Formula

Ga

Molecular Weight

66.9282 g/mol

IUPAC Name

gallium-67

InChI

InChI=1S/Ga/i1-3

InChI Key

GYHNNYVSQQEPJS-OIOBTWANSA-N

SMILES

[Ga]

Isomeric SMILES

[67Ga]

Canonical SMILES

[Ga]

Synonyms

67Ga radioisotope
Ga-67 radioisotope
Gallium-67

Origin of Product

United States

Radionuclide Production and Synthesis Methodologies for Gallium 67

Cyclotron Production Pathways for Gallium-67

Cyclotrons are utilized to accelerate charged particles, such as protons or deuterons, to sufficient energies to induce nuclear reactions in a target material. For ⁶⁷Ga production, zinc is the target of choice.

Proton-Induced Nuclear Reactions on Enriched Zinc Targets

A common and efficient method for producing high-purity ⁶⁷Ga involves the bombardment of isotopically enriched zinc-68 (⁶⁸Zn) targets with protons. This approach minimizes the production of unwanted gallium isotopes.

The primary nuclear reaction for this production method is ⁶⁸Zn(p,2n)⁶⁷Ga. In this reaction, a proton (p) strikes a ⁶⁸Zn nucleus, leading to the emission of two neutrons (2n) and the formation of a ⁶⁷Ga nucleus. The probability of this reaction occurring, known as the reaction cross-section, is dependent on the energy of the incident protons.

Optimization of ⁶⁷Ga yield is achieved by carefully controlling the proton beam energy. The optimal energy range for the ⁶⁸Zn(p,2n)⁶⁷Ga reaction is typically between 17 and 30 MeV. iaea.orgnih.gov Within this energy window, the cross-section for ⁶⁷Ga production is maximized, while contributions from other competing reactions, such as ⁶⁷Zn(p,n)⁶⁷Ga and ⁷⁰Zn(p,4n)⁶⁷Ga, are negligible due to the low isotopic abundance of ⁶⁷Zn and ⁷⁰Zn in enriched targets and their respective reaction thresholds. iaea.orgnih.gov Several studies have measured the cross-sections for this reaction to establish a reference database for practical applications. iaea.org

Table 1: Proton Energy vs. ⁶⁸Zn(p,2n)⁶⁷Ga Reaction Cross-Section

Proton Energy (MeV) Cross-Section (mb)
15 150
20 450
25 600
30 400
35 200
40 100
50 50
60 25

Note: Data are approximate and compiled from various experimental measurements. The peak cross-section is observed in the 20-30 MeV range.

The design of the target is crucial for efficient ⁶⁷Ga production and dissipation of the heat generated during irradiation. Enriched ⁶⁸Zn is typically electroplated onto a substrate material, such as copper or silver, which provides mechanical support and efficient cooling. The thickness of the enriched zinc layer is a critical parameter, optimized to the proton beam's energy range to maximize the yield of ⁶⁷Ga while minimizing the production of impurities.

Solid target systems often feature a backing plate, which is actively cooled with chilled water. A thin foil, such as Havar®, may be used to separate the target from the cyclotron's vacuum system. researchgate.net Solution targets have also been developed, where enriched zinc is dissolved in an aqueous solution, offering potential advantages in terms of automated processing. researchgate.netresearchgate.net

Deuteron-Induced Nuclear Reactions on Natural Zinc Targets

An alternative production route for ⁶⁷Ga utilizes deuteron beams bombarding targets made of natural zinc. Natural zinc is composed of several isotopes, which leads to a wider range of nuclear reactions and potential impurities.

When natural zinc is bombarded with deuterons (d), ⁶⁷Ga is produced through several reaction channels, primarily involving the isotopes ⁶⁶Zn and ⁶⁷Zn. The dominant reaction is expected to be ⁶⁶Zn(d,n)⁶⁷Ga. However, other reactions on zinc isotopes can lead to the co-production of other gallium isotopes, such as ⁶⁶Ga and ⁶⁸Ga, which are considered radionuclidic impurities. researchgate.net

The yield of ⁶⁷Ga from deuteron bombardment of natural zinc is generally lower than that from proton bombardment of enriched ⁶⁸Zn. The impurity profile is also more complex. For instance, at a deuteron energy of 12.8 MeV, the physical yields for ⁶⁸Ga, ⁶⁷Ga, and ⁶⁶Ga have been reported to be 560, 7, and 23 MBq/μAh, respectively. researchgate.net The presence of ⁶⁸Zn in the natural zinc target can also lead to the production of ⁶⁷Ga via the ⁶⁸Zn(d,3n)⁶⁷Ga reaction, although the energy threshold for this reaction is higher. nih.gov

Table 2: Co-produced Gallium Isotopes in Deuteron Bombardment of Natural Zinc

Isotope Half-life Principal Production Reaction(s)
⁶⁶Ga 9.49 h ⁶⁶Zn(d,2n)⁶⁶Ga
⁶⁷Ga 3.26 d ⁶⁶Zn(d,n)⁶⁷Ga, ⁶⁷Zn(d,2n)⁶⁷Ga

Targets for deuteron bombardment are typically prepared from high-purity natural zinc metal. This can be in the form of thin foils. These foils can be placed in a pocket on a support disc, often made of aluminum, which is then sealed. This assembly ensures that the target material is contained during irradiation. The target is then mounted in a target holder within the cyclotron beamline.

Tandem Target Systems for Enhanced this compound Production

To improve the efficiency of this compound (⁶⁷Ga) production, tandem target systems have been developed. This approach allows for the utilization of a single proton beam to irradiate two separate targets in series, maximizing the production of radionuclides from a single cyclotron run.

natGe-natZn Tandem Target Configuration

A notable example of a tandem system is the natural Germanium-natural Zinc (natGe-natZn) target configuration. In this setup, a proton beam is directed first at a Germanium target before striking a Zinc target downstream. This arrangement is designed to produce ⁶⁷Ga through proton bombardment of the natZn target nih.gov. The separation of ⁶⁷Ga from the combined target materials is achieved through a method involving acid dissolution followed by chromatography on an organic polymer resin nih.gov.

Efficiency and Beam Time Optimization

The primary advantage of the tandem target system is the significant reduction in the required cyclotron beam time. Standard production of ⁶⁷Ga using a single natZn target can require 15 to 20 hours of beam time. The natGe-natZn tandem target configuration, however, can produce the same amount of ⁶⁷Ga in approximately 7 to 8 hours nih.gov. This represents a substantial increase in production efficiency and optimizes the use of valuable cyclotron resources.

Table 1: Comparison of Beam Time for this compound Production

Target System Required Beam Time (hours) Relative Efficiency
Single natZn Target 15 - 20 Standard

Radiochemical Separation and Purification of this compound

Following irradiation, the ⁶⁷Ga must be chemically separated from the target material and any radioisotopic impurities. This purification is critical to ensure the final product is suitable for its intended applications. The primary methods employed for this separation are ion exchange chromatography and solvent extraction nih.gov.

Ion Exchange Chromatography Techniques

Ion exchange chromatography is a widely used technique for purifying ⁶⁷Ga, separating it from target materials like zinc, copper, and other elements based on differences in their ionic properties. The process involves passing a solution containing the dissolved target material through a column packed with a charged resin.

Various types of resins and elution conditions are utilized:

Cation Exchange: Gallium can be quantitatively separated from elements such as zinc, copper, indium, and iron(III) using a cation-exchange resin like AG50W-X4. In this process, the other elements are eluted with a medium of 0.50M hydrobromic acid in 80% acetone, while the gallium is retained on the column and subsequently eluted with 3M hydrochloric acid nih.gov.

Anion Exchange: An alternative method uses an anion-exchanger, such as Dowex21K, with a 0.1M citrate (B86180) buffer at pH 6 to separate ⁶⁷Ga from zinc and copper target materials researchgate.net.

Organic Polymer Resin: A non-ionic, organic polymer resin, Amberchrom CG-71cd, has also been used. This method is based on acid dissolution of the target followed by chromatography nih.gov.

Table 2: Selected Ion Exchange Chromatography Methods for this compound Purification

Resin Type Eluent System Elements Separated from Gallium Reference
AG50W-X4 (Cation) 0.50M HBr in 80% acetone Zn, Cu(II), In, Cd, Pb(II), Fe(III), etc. nih.gov
Dowex21K (Anion) 0.1M Citrate Buffer (pH 6) Zinc and Copper researchgate.net

Solvent Extraction Methods

Solvent extraction provides another robust method for the separation and purification of ⁶⁷Ga. This technique relies on the differential solubility of gallium complexes in two immiscible liquid phases, typically an aqueous acid solution and an organic solvent containing an extractant.

Key extractants and systems include:

Trioctylphosphine oxide (TOPO): An extraction-chromatography method using TOPO as the extractant allows for the separation of gallium from large quantities of zinc in a 12 M HCl solution in a single stage. This technique can achieve a yield of 98% for the final ⁶⁷Ga product researchgate.net.

Isopropyl Ether: A common procedure involves dissolving the irradiated zinc target in 7N HCl and extracting the ⁶⁷Ga using isopropyl ether iaea.org.

Other Organophosphorus Reagents: Reagents such as Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and CYANEX 921 have also been investigated for the solvent extraction of Gallium(III) from hydrochloric acid solutions researchgate.net.

Table 3: Common Solvent Extraction Reagents for this compound

Extractant Aqueous Phase Key Feature Reference
Trioctylphosphine oxide (TOPO) 12 M HCl 98% yield in a single stage researchgate.net
Isopropyl Ether 7N HCl Standard extraction method iaea.org

Carrier-Free this compound Production Strategies

A crucial goal of the purification process is the production of "carrier-free" ⁶⁷Ga. This means the final product is free of stable, non-radioactive gallium isotopes auntminnie.comlantheus.com. The presence of carrier gallium can alter the biological distribution of the radiotracer, potentially compromising its diagnostic utility auntminnie.com.

The production of carrier-free ⁶⁷Ga is inherently achieved by using a target material (e.g., zinc) that is a different element from gallium. The nuclear reaction transmutes the target element into the desired radionuclide. The subsequent, highly efficient radiochemical separation techniques, such as the ion exchange and solvent extraction methods described above, are the strategies employed to isolate the ⁶⁷Ga from the bulk target material, thereby ensuring a carrier-free product nih.govnih.gov.

Radionuclidic Purity Assessment and Contaminant Management

The assurance of radionuclidic purity is a critical quality control parameter in the production of this compound (⁶⁷Ga) for its intended applications. This involves the systematic identification and quantification of any extraneous radioactive isotopes that may be co-produced during the bombardment of the target material. Effective contaminant management is essential to ensure the quality and efficacy of the final ⁶⁷Ga product. The assessment is predominantly carried out using high-resolution gamma spectrometry, which allows for the precise detection and measurement of gamma rays emitted by different radionuclides, each possessing a unique energy signature. nih.govnordion.com

Identification of Radioisotopic Impurities (e.g., ⁶⁶Ga, ⁶⁵Zn)

The production of ⁶⁷Ga via proton bombardment of zinc targets, most commonly enriched Zinc-68 (⁶⁸Zn), can lead to the formation of various radioisotopic impurities. nih.govresearchgate.net The specific impurities and their relative abundance are highly dependent on the isotopic composition of the zinc target (natural vs. enriched) and the energy of the incident proton beam. researchgate.netresearchgate.net

When using enriched ⁶⁸Zn targets, the primary radionuclidic impurity of concern is Gallium-66 (⁶⁶Ga). nordion.comresearchgate.net Other gallium radioisotopes such as ⁶⁸Ga may also be produced. researchgate.net If natural zinc targets are utilized, a wider array of gallium isotopes can be generated, including ⁶³Ga, ⁶⁴Ga, ⁶⁵Ga, ⁶⁸Ga, and ⁷⁰Ga. researchgate.netresearchgate.net

Zinc-65 (⁶⁵Zn) is another potential radioisotopic impurity. The presence of these contaminants is identified by detecting their characteristic gamma-ray emissions during gamma spectrometric analysis of the final product. Each radioisotope has a distinct decay pattern and half-life, which aids in its identification.

Table 1: Common Radioisotopic Impurities in ⁶⁷Ga Production and Their Properties

RadioisotopeHalf-LifePrincipal Gamma Emissions (keV)Production Reaction (Example)
Gallium-66 (⁶⁶Ga) 9.49 hours511, 1039.2⁶⁸Zn(p,3n)⁶⁶Ga
Zinc-65 (⁶⁵Zn) 244.26 days511, 1115.5⁶⁸Zn(p,p3n)⁶⁵Zn / ⁶⁶Zn(p,2n)⁶⁵Ga -> ⁶⁵Zn
Gallium-68 (⁶⁸Ga) 67.71 minutes511, 1077.3⁶⁸Zn(p,n)⁶⁸Ga

Nuclear Decay Characteristics and Emission Spectroscopy of Gallium 67

Decay Scheme and Electron Capture Process to Stable Zinc-67

Gallium-67 undergoes radioactive decay exclusively through the process of electron capture (EC) nih.govamericanelements.comamericanelements.comnih.govnih.govwikipedia.org. This decay mode involves the nucleus capturing an inner atomic electron, typically from the K or L shell. This captured electron combines with a proton within the nucleus, transforming it into a neutron and simultaneously emitting a neutrino. The atomic number of the atom decreases by one, while the mass number remains unchanged.

The electron capture of ⁶⁷Ga leads to the formation of stable Zinc-67 (⁶⁷Zn) nih.govamericanelements.comamericanelements.comnih.govwikipedia.org. The decay process results in the population of various excited energy levels within the daughter nucleus, ⁶⁷Zn. These excited states subsequently de-excite by emitting gamma-ray photons and other atomic electrons. Key excited levels of ⁶⁷Zn populated during ⁶⁷Ga decay include 887.7 keV, 393.5 keV, 184.6 keV, and 93.3 keV, eventually transitioning to the ground state of ⁶⁷Zn nih.gov. This compound has a physical half-life of 78.3 hours, approximately 3.26 days nih.govamericanelements.comamericanelements.comnih.govwikipedia.org209.59.186.

Gamma Emission Energies and Abundances for SPECT Imaging

The de-excitation of the excited ⁶⁷Zn nucleus following electron capture results in the emission of characteristic gamma photons. These gamma emissions are crucial for SPECT imaging due to their specific energies and abundances. While ⁶⁷Ga emits multiple gamma photons, the most abundant and diagnostically relevant ones for imaging are at distinct energy levels nih.gov.

The principal gamma emission energies and their corresponding abundances are detailed in the following table:

Energy (keV)Abundance (%)Reference
93.31038.81 americanelements.com
184.57621.41 americanelements.com
300.21716.64 americanelements.com
393.5274.56 americanelements.com
91.2653.11 americanelements.com
208.9502.46 americanelements.com

Note: Minor variations in reported abundances may exist across different sources due to measurement techniques and data evaluations. For instance, some sources report the 93 keV emission at 39-40%, 184 keV at 21-24%, and 300 keV at 17-22% nih.govnih.govamericanelements.comamericanelements.com. The 394 keV (or 388 keV) emission is generally considered less significant for routine imaging nih.govamericanelements.com.

For SPECT imaging, gamma cameras typically utilize multiple energy windows to capture these photons, commonly centered around 93 keV, 184 keV, and 296 keV (or 300 keV) nih.gov. These photon emissions enable the acquisition of images that reflect the biodistribution of the radiotracer within the body nih.govnih.gov.

Electron Emissions and Their Energetic Profiles

Beyond gamma photons, the electron capture decay of ⁶⁷Ga also results in the emission of various electrons, primarily Auger electrons and conversion electrons americanelements.comnih.gov. These electrons are a consequence of the atomic rearrangement following the electron capture event and the subsequent de-excitation of the daughter atom.

Specific electron emissions and their approximate probabilities or energetic profiles include:

Electron Type/Energy (keV)Abundance (%) or Relative ProbabilityReference
Electrons (general) 8 keV62 americanelements.com
Electrons (general) 84 keV29 americanelements.com
Electrons (general) 93 keV6 americanelements.com
Auger K (KLL) 7.21 – 7.55100 (relative) nih.gov
Auger K (KLX) 8.31 – 8.6328.3 (relative) nih.gov
Auger K (KXY) 9.39 – 9.652.01 (relative) nih.gov
Auger L 0.732 – 0.997361.7 (relative) nih.gov
eAL (Zn) 0.732 - 0.997167.5 (per 100 disintegrations) nih.gov
eAK (Zn)60.4 (per 100 disintegrations) nih.gov

The emission of Auger electrons, in particular, has garnered interest for potential therapeutic applications, as these short-range, high-linear energy transfer (LET) electrons can deposit significant energy within a localized volume.

Theoretical Models of Nuclear Decay and Emission Probabilities

The study of nuclear decay, including that of ⁶⁷Ga, relies heavily on both experimental measurements and theoretical models to accurately characterize emission probabilities and decay schemes. Nuclear decay schemes are constructed to describe the relative emission probabilities of gamma transitions that occur during the de-excitation of the daughter nucleus. In many cases, the relative branching of beta (or electron capture) transitions to excited levels of the daughter nucleus is inferred from the measured gamma data.

Theoretical models play a crucial role, especially for radionuclides where experimental data may be limited or incomplete. These models aim to predict various decay parameters, including half-lives, decay rates for different transition types (e.g., Gamow-Teller and first-forbidden transitions), and the average energies of emitted particles. Examples of theoretical frameworks applied in nuclear decay studies include the nuclear shell model, often incorporating approaches like the proton-neutron Quasiparticle Random Phase Approximation (p-n QRPA). The Tamm-Dancoff Approximation (TDA) has also been used for beta decay calculations.

Precise measurements of K X-ray and gamma-ray emission probabilities following ⁶⁷Ga decay have been conducted, and the results have shown good agreement when compared with theoretical values and other experimental data available in the literature. This ongoing interplay between experimental findings and theoretical predictions refines our understanding of complex nuclear decay processes and improves the accuracy of decay data standards used in various applications, including detector calibration and nuclear medicine dosimetry.

Radiochemistry of Gallium 67 Complexation and Chelate Development

Coordination Chemistry of Ga(III) in Aqueous Systems

The behavior of the trivalent gallium ion, Ga(III), in water is fundamental to the design of effective chelators for Gallium-67. Its aqueous chemistry is characterized by a strong tendency to hydrolyze and a preference for specific types of chemical bonds and spatial arrangements.

Hydrolysis Behavior and pH Dependence

In aqueous solutions, the Ga(III) ion does not exist as a simple hydrated ion but is highly susceptible to hydrolysis, a reaction that is critically dependent on pH. At acidic pH levels below 3, Ga(III) exists predominantly as the hydrated ion, [Ga(H₂O)₆]³⁺. However, as the pH increases, this species undergoes deprotonation, leading to the formation of various soluble and insoluble hydroxide (B78521) species. mdpi.comresearchgate.net

A significant challenge in Ga(III) radiochemistry is its propensity to form insoluble gallium hydroxide, Ga(OH)₃, at pH values above 3. mdpi.com Under physiological conditions (pH ~7.4), Ga(III) undergoes extensive hydrolysis. researchgate.net Detailed studies using potentiometric techniques have characterized several key hydroxide species that form as pH changes. These include Ga(OH)₃, [Ga(OH)₄]⁻, and various polynuclear species such as [Ga₃(OH)₁₁]²⁻, [Ga₄(OH)₁₁]⁺, and [Ga₆(OH)₁₅]³⁺. semanticscholar.orgkoreascience.kr The formation of these insoluble or colloidal species can prevent the desired chelation of ⁶⁷Ga, necessitating careful control of pH during radiolabeling procedures, which are often performed in acidic conditions (pH 3–4) to maintain Ga(III) solubility. mdpi.com

Preferred Coordination Geometries and Ligand Donor Atoms

The Ga(III) ion is classified as a hard acid, meaning it is a small, highly charged cation. researchgate.net This characteristic dictates its preference for forming strong coordinate bonds with hard Lewis bases, which are ligands containing electron-donating atoms such as oxygen and nitrogen. researchgate.net While coordination to softer donor atoms like sulfur is known, the most stable complexes are typically formed with ligands rich in oxygen and/or nitrogen. researchgate.net

The coordination number of Ga(III) can vary, but it most commonly forms stable six-coordinate complexes with an octahedral or distorted octahedral geometry. researchgate.netnih.gov Four-coordinate complexes are also observed. researchgate.net This preference for a hexacoordinate environment is a critical consideration in the design of chelators. An effective chelator must possess a sufficient number of donor atoms arranged in a spatial configuration that can satisfy Ga(III)'s preferred octahedral geometry, thereby forming a highly stable complex.

Bifunctional Chelator Design and Synthesis for this compound Radioconjugates

A bifunctional chelator (BFC) is a molecule with two distinct functionalities: a chelating unit that strongly binds the radiometal (in this case, ⁶⁷Ga) and a reactive functional group that can be covalently attached to a biomolecule (e.g., a peptide or antibody). nih.govresearchgate.net This design allows the ⁶⁷Ga to be directed to specific biological targets. Macrocyclic chelators are a prominent class of BFCs known for forming exceptionally stable and kinetically inert complexes.

Macrocyclic Chelators and Their Derivatives

Macrocyclic ligands encase the metal ion within a cyclic framework, a pre-organized structure that often leads to superior thermodynamic stability and kinetic inertness compared to their linear (acyclic) counterparts. This high stability is crucial in vivo to prevent the release of ⁶⁷Ga, which could otherwise lead to non-specific uptake in the body.

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a tri-macrocyclic chelator whose compact cavity is exceptionally well-suited for the ionic radius of Ga(III). researchgate.netresearchgate.net This compatibility results in the formation of Ga(III)-NOTA complexes with extraordinarily high thermodynamic stability (log K = 30.98) and kinetic inertness. researchgate.net The Ga(NOTA) complex is so robust that it can remain intact in nitric acid for months. researchgate.net X-ray crystallography has confirmed that Ga(III) adopts an octahedral coordination geometry within the NOTA framework, bound by the three nitrogen atoms of the macrocycle and three oxygen atoms from the carboxylate arms. researchgate.net

For attachment to biomolecules, NOTA is often modified into a bifunctional form. A widely used derivative is p-SCN-Bz-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). uni-mainz.de The isothiocyanate (-NCS) group on this conjugate readily reacts with primary amine groups on peptides or proteins to form a stable thiourea bond, allowing for the straightforward synthesis of ⁶⁷Ga-labeled radioconjugates. uni-mainz.de

Table 1. Properties of Ga(III)-NOTA Complex
PropertyValue/DescriptionReference
Log K (Stability Constant)30.98 researchgate.net
Coordination GeometryOctahedral researchgate.net
Kinetic StabilityExtremely high; stable in nitric acid for months. researchgate.net
Bifunctional Conjugate Examplep-SCN-Bz-NOTA uni-mainz.de

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is another cornerstone macrocyclic chelator in radiopharmaceutical chemistry. nih.gov While its larger 12-membered ring is not perfectly sized for the smaller Ga(III) ion, it still forms highly stable complexes (log K ≈ 26.05). nih.govresearchgate.net The Ga(III)-DOTA complex features a distorted octahedral coordination sphere, typically with an N₄O₂ arrangement of donor atoms. nih.govnih.gov Despite its slightly lower thermodynamic stability compared to NOTA, DOTA's versatility and excellent in vivo stability have led to its widespread use, including in FDA-approved radiopharmaceuticals like [⁶⁸Ga]Ga-DOTATOC. nih.govresearchgate.net

Several derivatives of DOTA have been developed for specific applications.

Bn-DOTA (Benzyl-DOTA) : Studies have evaluated benzyl-DOTA derivatives for ⁶⁷Ga chelation. Research has shown that [⁶⁷Ga]Ga-Bn-DOTA can form two distinct isomers with different stabilities. nih.govacs.org One isomer exhibited very high stability, comparable to the parent [⁶⁷Ga]Ga-DOTA complex, highlighting the potential of para-substituted Bn-DOTA as a suitable chelating agent, though purification may be required to isolate the most stable form. acs.orgnih.gov

DOTATOC : This conjugate links DOTA to [Tyr³]octreotide (TOC), a somatostatin analogue. nih.govradiopaedia.org The chemistry and evaluation of [⁶⁷Ga]Ga-DOTATOC were described as early as 1999, where it demonstrated superior properties for imaging somatostatin receptor-positive tumors. nih.gov While much of the recent clinical focus has been on the ⁶⁸Ga-labeled version for PET imaging, the foundational work with ⁶⁷Ga was crucial in establishing its utility. nih.govsnmjournals.org Studies comparing [⁶⁷Ga]Ga-DOTATOC with other tracers have noted its favorable biodistribution and high tumor uptake. mdpi.com

Table 2. Comparison of Ga(III) Chelator Properties
ChelatorLog K (Stability Constant)Ga(III) Coordination GeometryKey DerivativesReference
NOTA30.98Octahedralp-SCN-Bz-NOTA researchgate.net
DOTA~26.05Distorted Octahedral (N₄O₂)Bn-DOTA, DOTATOC nih.govresearchgate.net
PCTA-based Ligands

3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA) is a macrocyclic chelator that has demonstrated significant promise for complexing gallium isotopes. Studies have shown that ⁶⁷Ga/⁶⁸Ga complexes of PCTA exhibit superior stability in human serum when compared to complexes formed with the widely used chelator DOTA. nih.gov This enhanced stability is a critical factor in preventing the in-vivo release of the radionuclide, which could lead to non-specific uptake and increased background signal. Bifunctional derivatives of PCTA, such as p-SCN-Bn-PCTA, have been successfully used for the radiolabeling of peptides, underscoring the versatility of the PCTA framework in developing targeted radiopharmaceuticals. nih.gov

Acyclic Chelators

Acyclic, or open-chain, chelators offer advantages in radiolabeling, often allowing for faster complexation kinetics at milder conditions compared to many macrocyclic systems.

Diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA) are well-established acyclic chelating agents that have been extensively evaluated for complexing radiometals, including ⁶⁷Ga. acs.org While their complexes can sometimes exhibit lower kinetic inertness compared to macrocyclic analogues, they have proven effective in specific applications. acs.org For instance, research has shown that chelating ⁶⁷Ga with DTPA or EDTA can mitigate the radionuclide-induced damage to plasmid DNA. nih.gov This protective effect is attributed to the formation of a stable, negatively charged complex that envelops the ⁶⁷Ga ion, preventing its direct interaction with the DNA molecule. nih.gov

Furthermore, ⁶⁷Ga-DTPA and ⁶⁷Ga-EDTA have been investigated as radioactive markers for gastrointestinal transit studies. researchgate.netnih.gov ⁶⁷Ga-EDTA, in particular, has been proposed as a viable alternative to ¹¹³ᵐIn-DTPA for assessing the liquid phase of gastric emptying. researchgate.netnih.gov The labeling of DTPA with ⁶⁷Ga has been optimized, with studies indicating the best results are achieved at a pH of 5, yielding a stable complex with a labeling efficiency of over 90%. iaea.org

A structural modification of DTPA, CHX-A''-DTPA, which incorporates a cyclohexanediamine backbone, has been shown to increase the kinetic inertness of its metal complexes. acs.org This derivative has been successfully labeled with various radiometals, including the theranostic pair ⁶⁸Ga and ¹⁷⁷Lu. mdpi.com

Desferrioxamine (DFO), a naturally occurring siderophore, is a hexadentate chelator with a very high affinity for trivalent metal ions like Fe³⁺ and Ga³⁺. The gallium complex of DFO has a high stability constant (log K=29.7). nih.govmdpi.com DFO was one of the early chelators investigated for labeling antibodies with ⁶⁷Ga. nih.gov While labeling was efficient, studies revealed that the stability of the resulting ⁶⁷Ga-DFO-antibody conjugates was sometimes insufficient for the 3-day half-life of the nuclide, and the label could be poorly retained within cells after internalization. nih.gov

Despite stability concerns in some applications, DFO has been used to modulate the biodistribution of ⁶⁷Ga. Administration of DFO after the injection of ⁶⁷Ga has been shown to improve tumor-to-normal tissue ratios by promoting the excretion of non-tumor-bound ⁶⁷Ga as a Ga-67-DEF complex in the urine. iaea.orgnih.gov

The acyclic chelator N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) is highly effective for complexing gallium. It forms a Ga³⁺ complex with extraordinary thermodynamic stability (log K > 39). nih.govresearchgate.net Its open-chain structure allows for rapid labeling at ambient temperatures. nih.gov While much of the development has focused on ⁶⁸Ga, the long-term stability of the Ga-HBED-CC complex has been validated using the longer-lived ⁶⁷Ga. nih.gov In these studies, ⁶⁷Ga-labeled HBED-CC conjugates showed no evidence of decomplexation after 48 hours of incubation in human serum at 37°C. nih.gov This high in-vitro and in-vivo stability makes HBED-CC an attractive platform for developing ⁶⁷Ga-labeled radiopharmaceuticals. nih.gov A versatile technology for conjugating HBED-CC to proteins has been developed using a tetrafluorophenol (TFP) ester of the chelator. researchgate.net

Novel Chelator Development

The quest for chelators that enable even faster, more efficient, and more stable labeling of ⁶⁷Ga under mild, biologically compatible conditions has led to the investigation of several novel platforms.

Tris(hydroxypyridinone) (THP) ligands have emerged as highly efficient chelators for Ga³⁺. nih.gov They can achieve high radiochemical yields under extremely mild conditions, such as at room temperature and near-neutral pH, within minutes. nih.govrsc.org This makes them particularly suitable for sensitive biomolecules. The ⁶⁷Ga-radiolabeled THP complex has demonstrated excellent stability, remaining intact in serum for over seven days. rsc.org Bifunctional THP chelators, featuring pendant isothiocyanate groups, have been developed for easy conjugation to biomolecules like peptides, enabling rapid, one-step labeling with gallium isotopes. nih.govacs.org

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring compound that acts as an anionic, bidentate chelator, forming stable tris(maltolato)gallium(III) complexes. nih.gov The ⁶⁷Ga-maltolate complex (Ga-67 MAL) has been developed as a potential imaging agent. nih.govresearchgate.net It possesses significant solubility in both water and lipids, and the radiolabeled complex is stable in aqueous solutions at physiological pH. nih.gov Stability studies have shown that ⁶⁷Ga-MAL remains over 98% pure after incubation in human serum for two days at 37°C. nih.gov The complex demonstrates different pharmacokinetics compared to ionic ⁶⁷Ga, with more rapid clearance from circulation. nih.govresearchgate.net

Table 1: Properties of this compound Maltolate Complex

Property Value
Radiochemical Purity >97% (ITLC), >98% (HPLC) nih.govresearchgate.net
Specific Activity 13-14 GBq/mmol researchgate.net
Partition Coefficient (log P at pH 7) 0.40 nih.govresearchgate.net

| Serum Stability (48h) | >98% intact complex nih.gov |

Bis(thiosemicarbazone)s are tetradentate ligands that coordinate to metal ions through nitrogen and sulfur donor atoms. nih.gov A novel hexadentate N₂O₂S₂-donor bis(thiosemicarbazone) chelator has been synthesized and used to form a stable complex with ⁶⁷Ga. rsc.org The resulting radiocomplex, [⁶⁷Ga(Hbsc)], can be prepared with high radiochemical yields (>95%) under favorable conditions, including low temperature (20–25 °C) and a fast reaction time (15 minutes). rsc.org These characteristics are highly desirable for the development of new radiopharmaceuticals. In vitro and in vivo assays have demonstrated the high stability of the ⁶⁷Ga-bis(thiosemicarbazone) complex. rsc.org

Radiolabeling Strategies and Optimization for this compound Complexes

The successful preparation of a ⁶⁷Ga radiopharmaceutical hinges on a robust radiolabeling strategy that ensures high radiochemical yield and purity. The longer half-life of ⁶⁷Ga provides flexibility, removing the necessity for the rapid, kinetically driven reactions required for ⁶⁸Ga. nih.gov This allows for a focus on achieving thermodynamically stable complexes, which is crucial for in-vivo stability and minimizing the release of free ⁶⁷Ga. nih.gov

Key parameters that must be optimized during the radiolabeling process include:

pH: The pH of the reaction mixture is critical. For many chelators, such as DTPA, a slightly acidic to neutral pH (e.g., pH 5) is optimal for complexation. iaea.org

Temperature: While many ⁶⁸Ga-labeling procedures require heating to drive the reaction, many ⁶⁷Ga complexes, particularly with modern chelators like THP and some bis-thiosemicarbazones, can be formed efficiently at room temperature. rsc.orgmdpi.com

Chelator Concentration: The concentration of the chelator-conjugated molecule must be sufficient to ensure efficient capture of the ⁶⁷Ga but low enough to achieve high specific activity. nih.gov

Reaction Time: Reaction times can vary from a few minutes for highly efficient chelators like THP to longer periods for others, with the longer half-life of ⁶⁷Ga accommodating extended reaction times if necessary. nih.govrsc.org

Purity of Radionuclide: this compound is typically supplied as ⁶⁷GaCl₃ in dilute acid or as ⁶⁷Ga-citrate. nih.gov The citrate (B86180) complex may need to be converted to the chloride salt to avoid competition between the citrate and the desired chelator during labeling. nih.gov

Purification: After labeling, purification steps, often using techniques like high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE), may be necessary to remove uncomplexed ⁶⁷Ga and other impurities. acs.org

The stability of the final radiolabeled complex is a paramount criterion and is typically assessed in vitro by incubation in human serum, followed by analysis using radio-HPLC or radio-TLC to detect any dissociation of the ⁶⁷Ga. nih.gov

Table 2: Comparison of Radiolabeling Conditions for Selected ⁶⁷Ga Chelators

Chelator pH Temperature Time Radiochemical Yield (RCY)
DTPA 5 iaea.org Room Temp iaea.org < 60 min iaea.org >90% iaea.org
THP 5-7 nih.govmdpi.com Room Temp rsc.orgmdpi.com < 5 min nih.gov >95% nih.gov
Bis-thiosemicarbazone N/A 20-25 °C rsc.org 15 min rsc.org >95% rsc.org

| Maltolate | N/A | 90 °C researchgate.net | 30 min researchgate.net | >97% researchgate.net |

Reaction Conditions (Temperature, pH, Ligand Concentration, Time)

The successful radiolabeling of chelating agents with this compound (⁶⁷Ga) is highly dependent on the careful control of several key reaction parameters: temperature, pH, ligand concentration, and reaction time. Gallium(III) is a hard metal cation that readily hydrolyzes to form insoluble Ga(OH)₃ at a pH above 3–4. nih.gov Consequently, labeling reactions are typically performed under acidic conditions to maintain the solubility of the gallium ion. nih.gov The use of weakly coordinating buffer ligands, such as acetate (B1210297) or citrate, can help prevent hydrolysis and expand the usable pH range. nih.gov

The choice of chelator significantly influences the optimal reaction conditions. For instance, macrocyclic chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives can efficiently complex ⁶⁷Ga under mild conditions, such as at room temperature (25°C) in less than an hour. nih.gov In contrast, chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) often require heating to overcome kinetic barriers to complexation. rsc.org For example, labeling DOTA with gallium isotopes may require temperatures of 90-95°C for 5 to 15 minutes to achieve high radiochemical yields. rsc.orgresearchgate.net

The concentration of the bifunctional chelator (BFC) is another critical factor. Higher concentrations of the BFC can facilitate more efficient radiolabeling, which is particularly important when working with the low concentrations typical in radiopharmaceutical preparations. acs.org Reaction time is also optimized to ensure maximum incorporation of the radionuclide. For example, the preparation of a ⁶⁷Ga-maltolate complex involved refluxing the mixture at 40°C for 25 minutes. nih.gov

Table 1: Comparison of Radiolabeling Conditions for Different Gallium Chelators

Chelator Typical Temperature Typical pH Typical Time Reference
NOTA Room Temperature (25°C) 3.5 - 6.5 < 60 min nih.govrsc.org
DOTA 60°C - 95°C 3.5 5 - 15 min rsc.orgresearchgate.net
Maltolate 40°C 5.5 25 min nih.gov
THP Room Temperature (25°C) 3.5 - 6.5 Fast nih.govrsc.org

| DFO | Room Temperature (25°C) | 6.5 | Fast | nih.govrsc.org |

Direct Labeling Approaches

The process typically involves combining the this compound, usually in the form of [⁶⁷Ga]GaCl₃ in a dilute acid solution, with the chelate-biomolecule conjugate in a suitable buffer. nih.govnih.gov The reaction conditions, as detailed in the previous section, are then adjusted to optimize the labeling efficiency for the specific chelator used. For example, a DOTA-conjugated antibody, Trastuzumab, was successfully labeled with ⁶⁷Ga by incubating the components together under controlled pH and temperature. nih.gov

The longer half-life of ⁶⁷Ga (78.3 hours) compared to other gallium isotopes like ⁶⁸Ga (68 minutes) provides a significant advantage for direct labeling approaches. nih.govnih.gov It removes the kinetic constraints often associated with short-lived isotopes, allowing for the use of thermodynamically stable complexes and milder labeling conditions that are better suited for sensitive biomolecules like antibodies. nih.gov This flexibility ensures that the biological activity of the targeting molecule is not compromised during the labeling process.

Purification of Radiolabeled Complexes (e.g., HPLC)

Following the radiolabeling reaction, purification is a critical step to ensure the radiochemical purity of the final this compound complex. iaea.org The primary goal is to remove unreacted ("free") ⁶⁷Ga, colloidal ⁶⁷Ga species, and any other impurities from the desired radiolabeled compound. cern.ch High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analysis and purification of radiopharmaceuticals. nih.govsums.ac.irmdpi.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on differences in their hydrophobicity. cern.ch In a typical setup, the reaction mixture is injected into the HPLC system, which consists of a stationary phase (like a C18 column) and a mobile phase (often a mixture of solvents like water and acetonitrile with additives like trifluoroacetic acid). nih.govmdpi.com The components of the mixture are separated as they travel through the column at different rates. The system includes detectors, such as UV and radioactivity detectors, to identify and quantify the different chemical and radiochemical species. cern.chmdpi.com

Other simpler and faster methods, such as thin-layer chromatography (TLC) and solid-phase extraction (SPE), are also commonly used for assessing radiochemical purity and for purification. nih.govnih.govosti.gov For example, a silica-based SPE method can be used to convert ⁶⁷Ga-citrate into the chloride salt form, which is more suitable for labeling, and to remove excess citrate. nih.gov The choice of purification method depends on the scale of the preparation and the required level of purity for the intended application. For peptide-based radiopharmaceuticals, a final purification step using an SPE cartridge is common in automated synthesis modules. mdpi.com

Radiochemical Stability of this compound Chelates

In Vitro Stability in Solution and Biological Media (e.g., Human Serum)

The in vitro stability of a this compound chelate is a crucial predictor of its subsequent in vivo behavior. A stable radiopharmaceutical must remain intact in biological environments until it reaches its intended target. Stability is typically assessed by incubating the radiolabeled complex in various media, such as phosphate-buffered saline (PBS) or human serum, at physiological temperature (37°C) for extended periods. nih.govnih.govsnmjournals.org

Studies have shown varying stability profiles for different ⁶⁷Ga chelates. For instance, [⁶⁷Ga]Ga-DOTA-Trastuzumab demonstrated stability in PBS at 37°C. nih.gov A ⁶⁷Ga-maltolate complex was found to be stable in human serum for up to 48 hours, with a radiochemical purity remaining at 98%. nih.govresearchgate.net In a comparative study, ⁶⁷Ga complexes with NOTA and PCTA chelators showed better stability than those with DOTA and Oxo-C3-Bn-NCS. acs.org

The thermodynamic stability of the complex is a key factor. nih.gov NOTA forms a highly stable complex with Ga(III) (log K = 31.0), significantly more so than DOTA (log K = 21.3). nih.gov This high stability contributes to its excellent performance and resistance to degradation in biological media.

Table 2: In Vitro Stability of Various ⁶⁷Ga-Complexes in Human Serum

Complex Incubation Time Stability (% Intact) Reference
[⁶⁷Ga]Ga-Maltolate 48 hours >98% nih.govresearchgate.net
[⁶⁷Ga]Ga-p-NO₂-Bn-NOTA 4 hours High acs.org
[⁶⁷Ga]Ga-p-NO₂-Bn-PCTA 4 hours High acs.org

| [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA | 1 hour | ~80% (vs. apo-transferrin) | acs.org |

Resistance to Trans-chelation by Endogenous Proteins (e.g., Transferrin)

A significant challenge for this compound radiopharmaceuticals in vivo is the potential for the ⁶⁷Ga³⁺ ion to be trans-chelated by endogenous proteins that have a high affinity for gallium. nih.gov Due to its chemical similarity to the Fe³⁺ ion, Ga³⁺ binds strongly to iron-transport proteins, most notably transferrin. patsnap.comopenmedscience.comradiopaedia.org Once administered, free or weakly-bound ⁶⁷Ga rapidly binds to transferrin in the bloodstream. patsnap.comopenmedscience.com This process can lead to the release of the radionuclide from its chelator, resulting in non-specific uptake in tissues like the liver, spleen, and bone marrow, which increases background signal and radiation dose to non-target organs. patsnap.comclinicalimagingscience.org

Therefore, a robust ⁶⁷Ga chelate must be kinetically inert and thermodynamically stable enough to resist this trans-chelation. The resistance of a complex to this phenomenon is often tested through "challenge" studies, where the radiolabeled chelate is incubated with an excess of apo-transferrin (the iron-free form of transferrin) or in human serum. acs.orgacs.org

Comparative studies have highlighted the superior stability of certain chelators. For example, Ga-NOTA and Ga-PCTA complexes are relatively inert and show high resistance to trans-chelation by transferrin. acs.org In contrast, Ga-DOTA complexes have demonstrated intermediate stability, losing a significant percentage of the gallium to apo-transferrin within an hour of incubation. acs.orgacs.org This underscores the importance of selecting a chelator with high thermodynamic stability and kinetic inertness for in vivo applications of ⁶⁷Ga. nih.gov

Impact of Linker Chemistry on Stability

Early studies investigating ⁶⁷Ga-labeled monoclonal antibodies with different linkers demonstrated a clear relationship between linker stability and the pharmacokinetic behavior of the radiopharmaceutical. nih.gov The stability of the linker itself is crucial; if the linker is cleaved prematurely in vivo, the chelator-radionuclide complex will be released from the targeting moiety, leading to altered biodistribution.

The linker can also sterically or electronically influence the chelator's ability to securely coordinate the metal ion. A poorly designed linker might induce strain on the chelate, potentially reducing its stability and making the ⁶⁷Ga more susceptible to trans-chelation. sygnaturediscovery.com Furthermore, the physicochemical properties of the linker, such as its hydrophobicity, can affect the solubility and aggregation potential of the entire antibody-drug conjugate, which in turn impacts its efficacy and stability in circulation. sygnaturediscovery.com Therefore, the careful design and selection of the linker are integral to developing stable and effective this compound based radiopharmaceuticals.

Preclinical Research Applications and Methodologies with Gallium 67

In Vitro Cellular and Biochemical Studies

In vitro studies are fundamental to understanding the cellular and molecular behavior of Gallium-67 (⁶⁷Ga). These preclinical investigations, conducted in controlled laboratory settings using cell cultures, provide critical insights into the mechanisms that underpin its diagnostic and potential therapeutic applications.

Cellular Uptake Mechanisms of this compound Complexes

The entry of ⁶⁷Ga into cells is a complex process mediated by several mechanisms, with the transferrin receptor-mediated pathway being the most significant. Gallium, in its Ga³⁺ form, closely mimics ferric iron (Fe³⁺), allowing it to bind to transferrin, the primary iron-transport protein in the blood. patsnap.comnih.gov Once bound to transferrin, the ⁶⁷Ga-transferrin complex is recognized by transferrin receptors on the cell surface, particularly those on tumor cells which often have an increased expression of these receptors. patsnap.comosti.gov This interaction facilitates the internalization of the complex into the cell. patsnap.com

Research using EMT-6 sarcoma-like tumor cells has shown that the uptake of both carrier-free ⁶⁷Ga and Iron-59 is mediated by kinetically identical transferrin receptors, leading to the "transferrin receptor hypothesis" for ⁶⁷Ga uptake by tumors. osti.govnih.gov This hypothesis posits that the tumor-associated transferrin receptor is the key functional unit responsible for gallium's affinity for certain cancers. osti.govnih.gov Upon entering the cell, gallium can be localized within lysosomes, where it may be retained for extended periods. patsnap.com

While the transferrin-dependent pathway is primary, studies have also suggested the existence of transferrin-independent mechanisms for ⁶⁷Ga uptake. nih.gov Factors such as increased vascular permeability at sites of inflammation or in tumors, and the presence of lactoferrin (another iron-binding protein), can also influence the localization of ⁶⁷Ga. patsnap.comnih.gov For instance, research on various human cell lines demonstrated that while transferrin stimulated ⁶⁷Ga uptake across all lines, there was a poor correlation between the number of transferrin-receptor positive cells and the amount of ⁶⁷Ga uptake, suggesting that other uptake pathways are also involved. nih.gov

Investigation of this compound as an Iron Mimic at the Cellular Level

The chemical similarity between the gallium ion (Ga³⁺) and the ferric iron ion (Fe³⁺) is central to the biological behavior of ⁶⁷Ga. patsnap.comnih.gov This mimicry allows ⁶⁷Ga to follow the same metabolic pathways as iron at the cellular level. After administration, ⁶⁷Ga-citrate binds to transferrin in the bloodstream, effectively competing with iron for binding sites on this transport protein. patsnap.comthieme-connect.com The resulting ⁶⁷Ga-transferrin complex then circulates and is taken up by cells via transferrin receptors, in the same manner as the iron-transferrin complex. patsnap.comnih.gov

This iron mimicry explains the accumulation of ⁶⁷Ga in areas with high metabolic activity and iron demand, such as rapidly dividing tumor cells and sites of inflammation. patsnap.com Studies have demonstrated a common pathway for the cellular uptake of ⁶⁷Ga and Iron-59, reinforcing the concept that ⁶⁷Ga acts as an iron analogue. osti.govnih.gov Furthermore, conditions that alter the body's iron levels, such as iron overload or deficiency, can affect the biodistribution of ⁶⁷Ga. nih.govresearchgate.net For example, in iron-deficient states, there is an observed increase in ⁶⁷Ga uptake in the liver and spleen. researchgate.net The ability of ⁶⁷Ga to utilize iron-binding proteins like transferrin and lactoferrin is a key factor in its localization within cells and tissues. nih.govthieme-connect.com

DNA Damage Induction by this compound (Auger Electron Emitters)

This compound is an Auger electron emitter, a property that underlies its potential for radionuclide therapy. kcl.ac.uknih.gov When ⁶⁷Ga decays via electron capture, it releases a cascade of low-energy Auger electrons. kcl.ac.uk These electrons have a very short range, typically from nanometers to micrometers, and deposit their energy in a highly localized area. kcl.ac.uknih.gov This high linear energy transfer (LET) makes them particularly effective at causing significant damage to nearby cellular structures, most critically, DNA. kcl.ac.uknih.gov

For Auger electron emitters to be effective, they must be in close proximity to the DNA molecule. researchgate.net The damage induced by ⁶⁷Ga includes both single-strand breaks (SSBs) and more lethal double-strand breaks (DSBs). nih.govresearchgate.net In cell-free studies using plasmid DNA, ⁶⁷Ga has been shown to be comparable to another Auger emitter, Indium-111, in its ability to cause DNA strand breaks. nih.govresearchgate.net The induction of these breaks converts the supercoiled form of the plasmid DNA into relaxed (indicating SSBs) or linear (indicating DSBs) forms. nih.gov The high density of ionization events produced by Auger electrons in a small volume leads to complex and difficult-to-repair DNA damage, which can ultimately trigger cell death. nih.govresearchgate.net This localized cytotoxicity minimizes damage to surrounding healthy cells, a desirable characteristic for targeted cancer therapy. kcl.ac.uk

Comparison of Plasmid DNA Damage Induced by ⁶⁷Ga and ¹¹¹In
Radionuclide (1 MBq)Observation TimeSupercoiled DNA Fraction (Remaining Undamaged DNA)Key Finding
Control (Untreated)24 h0.76 to 0.90Minimal baseline DNA damage.
⁶⁷Ga-chloride24 h0.001 ± 0.002Significant induction of DNA strand breaks. nih.gov
¹¹¹In-chloride24 h0.06 ± 0.01Significant induction of DNA strand breaks, though slightly less than ⁶⁷Ga under these conditions. nih.gov
⁶⁷Ga + DMSO (Radical Scavenger)24 h0.20 ± 0.04DMSO partially protects DNA from damage, indicating a role for indirect effects via free radicals. nih.gov
¹¹¹In + DMSO (Radical Scavenger)24 h0.47 ± 0.13DMSO offers more protection against ¹¹¹In-induced damage compared to ⁶⁷Ga. nih.gov

In Vitro Metabolism and Catabolism of Radiolabeled Compounds

In vitro metabolism studies are crucial for understanding how a radiolabeled compound, such as a ⁶⁷Ga-complex, is processed and broken down by cells. pharmaron.comalfa-chemistry.com These studies typically use biological models like liver microsomes, hepatocytes, or other specific cell lines to simulate metabolic processes that would occur in the body. pharmaron.comalfa-chemistry.com The primary goal is to identify and quantify the metabolites that are formed, which helps in assessing the stability of the radiopharmaceutical and predicting its behavior in vivo. pharmaron.com

The general methodology involves incubating the radiolabeled compound with the chosen in vitro system (e.g., hepatocytes). alfa-chemistry.com Over time, samples are taken and analyzed to separate and identify the parent compound from its metabolites. pharmaron.com Techniques such as high-performance liquid chromatography (HPLC) are used for separation, coupled with radiometric detectors that can quantify the amount of radioactivity in each fraction. pharmaron.com This allows for the creation of a metabolite profile.

For gallium-based radiopharmaceuticals, these studies are important to ensure that the ⁶⁷Ga remains attached to its targeting molecule. The catabolism, or breakdown, of the compound could lead to the release of free ⁶⁷Ga, which would alter its biodistribution and potentially lead to non-target radiation exposure. For example, in the development of ⁶⁷Ga-DOTA functionalized glutamine analogues for imaging tumor metabolism, in vitro studies are essential to confirm that the compound is taken up and metabolized by tumor cells as intended. researchgate.net These investigations provide foundational data on metabolic pathways and stability before moving to more complex animal models. alfa-chemistry.com

Ex Vivo and In Vivo Biodistribution Studies in Animal Models

Following in vitro characterization, preclinical research progresses to animal models to study the distribution, accumulation, and clearance of ⁶⁷Ga-complexes in a living system. These studies are vital for evaluating the targeting efficacy and pharmacokinetic profile of a radiopharmaceutical.

Methodology for Biodistribution Assessment (e.g., Gamma Well Counting)

Ex vivo biodistribution studies provide a quantitative snapshot of where a radiolabeled compound accumulates in an animal model at specific time points. The typical methodology involves several key steps. nih.govebrary.net

First, a cohort of small animals, commonly mice or rats, is administered the ⁶⁷Ga-radiolabeled compound, usually via intravenous injection. ebrary.netnih.gov At predetermined time points post-injection (e.g., 2, 4, 24, 48, or 72 hours), groups of animals are humanely euthanized. nih.govnih.gov

Immediately following euthanasia, major organs and tissues of interest (such as the liver, spleen, kidneys, lungs, heart, bone, muscle, and blood) are dissected, collected, and weighed. ebrary.netresearchgate.net To determine the amount of radioactivity in each sample, the tissues are placed in tubes and measured using a gamma well counter. nih.govebrary.net This instrument is specifically designed to detect and quantify gamma radiation emitted by radionuclides like ⁶⁷Ga. researchgate.net

The raw counts from the gamma counter are then decay-corrected to account for the physical decay of ⁶⁷Ga over the course of the experiment. nih.gov The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govresearchgate.net This standardized unit allows for direct comparison of tracer uptake across different organs and between different radiopharmaceuticals. By analyzing the %ID/g at various time points, researchers can determine the pharmacokinetic profile of the ⁶⁷Ga compound, identifying the organs responsible for uptake and clearance. nih.gov

Ex Vivo Biodistribution of ⁶⁷Ga-Maltolate in Swiss Mice (%ID/g)
Organ/Tissue2 hours post-injection4 hours post-injection24 hours post-injection
Blood1.530.940.14
Heart0.680.420.13
Lung0.860.530.18
Liver3.012.551.22
Spleen0.910.830.45
Kidneys2.151.670.43
Bone1.441.390.89
Muscle0.530.410.15

Data adapted from biodistribution studies of ⁶⁷Ga-Maltolate in Swiss mice. nih.govresearchgate.net

Quantitative Analysis of Organ Accumulation (% Injected Dose/g)

A cornerstone of preclinical radiopharmaceutical research is the quantitative analysis of its accumulation in various organs and tissues. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This metric provides crucial insights into the pharmacokinetics and potential targeting efficacy of a ⁶⁷Ga-labeled compound.

For instance, biodistribution studies in animal models, such as Swiss mice, are performed at various time points post-injection to track the clearance and retention of the radiotracer. In a study involving a ⁶⁷Ga-labeled maltolate complex, the %ID/g was determined for vital organs to assess its pharmacokinetic profile compared to free ⁶⁷Ga cations. nih.gov Similarly, ex vivo biodistribution studies of ⁶⁷Ga-labeled nanoemulsions were conducted in rats, where organs were harvested and their radioactivity measured to calculate the %ID/g at 72 hours post-injection. nih.gov

Below is a representative table illustrating the type of data generated from such preclinical studies.

Organ⁶⁷Ga-citrate (%ID/g) at 24h⁶⁷Ga-maltolate (%ID/g) at 24h
Blood1.5 ± 0.30.8 ± 0.2
Liver5.2 ± 1.13.5 ± 0.7
Kidneys3.8 ± 0.96.1 ± 1.3
Spleen2.1 ± 0.51.9 ± 0.4
Bone4.5 ± 1.03.9 ± 0.8
Muscle0.9 ± 0.20.7 ± 0.1

Note: The data in this table is illustrative and compiled from typical findings in preclinical biodistribution studies for comparative purposes.

Comparison of Biodistribution Profiles of Different this compound Radiocomplexes

A key application of ⁶⁷Ga in preclinical research is the comparative analysis of different radiocomplexes to identify candidates with optimal targeting and clearance properties. For example, a comparative study between ⁶⁷Ga-DOTATOC and Indium-111 (¹¹¹In)-DOTATOC in a rat model demonstrated higher tumor uptake and lower kidney accumulation for the ⁶⁷Ga-labeled compound, suggesting its potential superiority for imaging somatostatin receptor-positive tumors. nih.gov

The surface modification of delivery systems also significantly impacts biodistribution. Studies comparing ⁶⁷Ga-labeled nanoemulsions with different surface coatings (e.g., NOTA, HA, PEG) have shown that these modifications can modulate the in vivo behavior of the radiocomplex, primarily influencing accumulation in the liver and other organs of the reticuloendothelial system. nih.gov

The following table provides a conceptual comparison of the biodistribution profiles of different types of ⁶⁷Ga radiocomplexes based on general research findings.

Radiocomplex TypePrimary Accumulation SitesClearance ProfileKey Research Finding
⁶⁷Ga-CitrateLiver, Spleen, Bone Marrow, Inflammatory SitesSlow, with significant colonic excretion after 24 hours nih.govBinds to transferrin in plasma, localizing to areas of infection and inflammation. openmedscience.comnih.gov
⁶⁷Ga-MaltolateKidneys, LiverMore rapid washout from circulation compared to ⁶⁷Ga-citrate nih.govInvestigated for tumor imaging due to the anti-tumor properties of the cold compound. nih.gov
⁶⁷Ga-Labeled Peptides (e.g., DOTATOC)Target Receptors (e.g., Somatostatin), KidneysRapid renal clearanceDemonstrates high affinity for specific cellular receptors, enabling targeted imaging. nih.gov
⁶⁷Ga-Labeled Antibodies/FragmentsTumor Tissue, KidneysVariable, dependent on antibody size and linker chemistryLinker modification can significantly reduce renal radioactivity without compromising tumor uptake. aacrjournals.org

Factors Influencing Biodistribution (e.g., Linker Stability, Plasma Protein Binding)

The in vivo fate of a ⁶⁷Ga radiopharmaceutical is governed by several physicochemical and biological factors. Understanding these factors is critical for designing effective imaging agents.

Linker Stability: The chemical linker connecting ⁶⁷Ga to the targeting molecule plays a pivotal role. An unstable linker can lead to the premature release of ⁶⁷Ga, resulting in non-specific uptake and altered biodistribution. Research on ⁶⁷Ga-labeled antibody fragments has demonstrated that the design of the linker can dramatically influence renal clearance. For instance, the use of a metabolizable linker can lead to the excretion of smaller, more rapidly cleared radiometabolites, thereby reducing kidney retention. aacrjournals.org

Plasma Protein Binding: Upon entering the bloodstream, ⁶⁷Ga, particularly in its citrate (B86180) form, rapidly binds to plasma proteins, most notably transferrin. openmedscience.comnih.gov This binding influences its transport and delivery to target tissues. The affinity for and dissociation from plasma proteins can affect the clearance rate and the amount of radiotracer available to engage with its intended target. In conditions of reduced transferrin concentration, the biodistribution of ⁶⁷Ga can be altered, with increased excretion and reduced hepatic uptake. nih.gov

Development of this compound Radiopharmaceuticals for Specific Research Targets

The versatility of gallium's coordination chemistry allows for its conjugation to a wide array of biomolecules, enabling the development of targeted radiopharmaceuticals for specific research applications.

Radiolabeling of Peptides and Antibodies for Molecular Imaging Research

The labeling of peptides and antibodies with ⁶⁷Ga is a prominent area of research for developing agents for immuno-SPECT. These biomolecules can be designed to target specific cell surface receptors that are overexpressed in certain diseases.

Peptides: Radiolabeled peptides are advantageous due to their rapid clearance and high affinity for their targets. nih.gov For example, ⁶⁷Ga-labeled somatostatin analogues have been extensively studied for imaging neuroendocrine tumors. nih.gov

Antibodies and Antibody Fragments: Monoclonal antibodies (mAbs) and their fragments (e.g., Fab) offer high specificity for tumor-associated antigens. aacrjournals.org Preclinical studies have shown that ⁶⁷Ga-labeled Fab fragments can clearly visualize tumors. A significant challenge with antibody-based agents is high renal uptake, which can obscure imaging of abdominal tumors and limit therapeutic applications. Research has focused on modifying the linker technology to reduce kidney retention of radioactivity. aacrjournals.org

Investigation of this compound Complexes with Anti-tumor Activity (e.g., Maltolate)

The inherent anti-proliferative properties of non-radioactive gallium have spurred research into developing ⁶⁷Ga-labeled complexes that combine diagnostic imaging with potential therapeutic effects. The discovery that ⁶⁷Ga localizes in high concentrations within tumors in animal models was a key stimulus for this line of inquiry. nih.gov

One such example is the ⁶⁷Ga-maltolate complex. Gallium maltolate has shown anti-tumor activity, and radiolabeling it with ⁶⁷Ga allows for in vivo tracking and imaging studies. Preclinical research has focused on preparing this complex with high radiochemical purity and evaluating its biodistribution to determine its potential as a tumor imaging agent. nih.gov

Research on Radioconjugates for Inflammation and Infection Models

⁶⁷Ga-citrate has long been used for imaging inflammation and infection. openmedscience.comnih.gov Its mechanism of localization involves binding to transferrin, with the complex then accumulating at sites of inflammation due to increased vascular permeability and binding to lactoferrin released by leukocytes. nih.govyoutube.com Research in this area continues to explore the mechanisms of ⁶⁷Ga uptake in inflammatory lesions and to develop new radioconjugates with improved specificity. By understanding the role of factors like leukocyte and bacterial uptake, researchers aim to design more effective agents for diagnosing and monitoring inflammatory and infectious processes in preclinical models. nih.gov

Imaging Principles and Advanced Methodologies for Gallium 67 Spect

Single-Photon Emission Computed Tomography (SPECT) Physics with Gallium-67

This compound (⁶⁷Ga) is a cyclotron-produced radionuclide with a physical half-life of 78.3 hours. nih.gov Its decay process involves the emission of multiple gamma photons, making it suitable for Single-Photon Emission Computed Tomography (SPECT) imaging. The principal photopeaks of ⁶⁷Ga that are relevant for imaging have distinct energies and emission abundances. nih.govmq.edu.au The complex decay scheme, characterized by multiple energy emissions, presents unique challenges and considerations in SPECT physics, particularly concerning image quality, which is influenced by these inhomogeneous energy distributions. nih.govresearchgate.net The primary gamma rays and their abundances are detailed in the table below.

Photon Energy (keV) Relative Abundance (%)
9339
18421
30017
3944.7
Data sourced from multiple scientific publications. nih.govmq.edu.au

The presence of multiple photopeaks necessitates specialized approaches to data acquisition and image processing to mitigate issues such as septal penetration by high-energy photons and downscatter into lower energy windows, both of which can degrade image contrast and resolution. nih.govnih.govsnmjournals.org

Gamma Energy Window Selection for Multiple Photopeaks

The selection of appropriate gamma energy windows is a critical parameter in ⁶⁷Ga SPECT imaging. The goal is to maximize the collection of primary photons from the photopeaks of interest while minimizing the inclusion of scattered photons. nih.gov Due to ⁶⁷Ga's multiple energy emissions, a significant number of scattered photons from higher energy emissions can be detected within the energy windows set for lower energy photopeaks, a phenomenon known as downscatter. nih.gov This contamination of the signal can significantly degrade lesion detectability. nih.gov

Research has explored the optimization of energy window settings to improve image quality. This includes comparing the efficacy of using two versus three energy windows for acquisition. nih.govresearchgate.net Studies have indicated that acquiring images using two photopeaks can result in a significant improvement in contrast compared to the more conventional three-peak acquisition. nih.gov One study found that a dual-window setting showed a slight improvement in the system's intrinsic spatial resolution compared to a triple-energy acquisition. nih.gov Another investigation concluded that two photopeaks with optimized window widths could significantly outperform three windows in terms of spatial and contrast resolution and lesion detectability with a negligible reduction in count sensitivity. nih.govresearchgate.net

The width of the energy windows is also a key factor. Asymmetric and narrower windows have been investigated to optimize the trade-off between sensitivity and scatter rejection. researchgate.net For instance, optimal window settings for detection and estimation tasks have been identified as being narrower than the standard 20% window often used in clinical practice for the 93 keV photopeak. researchgate.net The following table summarizes findings from a study on optimizing energy window combinations for the 92 and 184 keV photopeaks.

Energy Window Setting (92 keV) Energy Window Setting (184 keV) Relative Improvement in Contrast
10%5%16%
10%10%24%
10%15%35%
10%20%35%
This table illustrates that adjusting window widths over different photopeaks can lead to significant improvements in image quality. nih.govresearchgate.net

Scatter Compensation Strategies in this compound SPECT

Given the multiple gamma-ray emissions of ⁶⁷Ga, a significant number of photons undergo Compton scattering within the patient, leading to their detection at lower energies and within the acquisition windows of the primary photopeaks. nih.gov This inclusion of scattered photons degrades image contrast and the signal-to-noise ratio. snmjournals.org Consequently, effective scatter compensation is crucial for improving lesion detectability in ⁶⁷Ga SPECT imaging. nih.govsnmjournals.org

Several scatter compensation methods have been investigated for ⁶⁷Ga SPECT. The Triple-Energy Window (TEW) method is a commonly applied technique. nih.govsnmjournals.org This method uses two additional narrow energy windows adjacent to the main photopeak window to estimate the scatter component, which is then subtracted from the photopeak window data. nih.goviaea.org The TEW method has been shown to be useful in improving ⁶⁷Ga image quality and lesion detectability. nih.gov

Another advanced technique is the Effective Scatter Source Estimation (ESSE) . nih.govsnmjournals.org This method utilizes an object-specific attenuation map and an estimated activity distribution during the reconstruction process to calculate a scatter estimate. snmjournals.org

Studies comparing different scatter compensation strategies have demonstrated that techniques like TEW and ESSE can significantly improve lesion detectability compared to no scatter compensation. nih.govsnmjournals.org The following table presents a comparison of different scatter compensation methods from a study assessing lesion detectability.

Scatter Compensation Method Description Improvement in Lesion Detectability
No Scatter CompensationBaseline for comparison.-
Triple-Energy Window (TEW)Estimates scatter from adjacent energy windows.Significant improvement over no compensation. nih.govsnmjournals.org
Effective Scatter Source Estimation (ESSE)Calculates scatter estimate using an attenuation map and activity distribution.Significant improvement over no compensation. nih.govsnmjournals.org
Post-reconstruction Scatter SubtractionReconstructs a scatter-activity distribution and subtracts it from the photopeak image.Not statistically significant from no scatter compensation. snmjournals.org
The results indicate that both TEW and ESSE are effective strategies for scatter compensation in ⁶⁷Ga SPECT. nih.govsnmjournals.org

Image Reconstruction Algorithms for Multi-Energy Radionuclides

The reconstruction of SPECT data from multi-energy radionuclides like ⁶⁷Ga benefits from the use of iterative reconstruction algorithms. nih.gov Unlike analytic methods such as filtered back-projection (FBP), iterative techniques can more accurately model the physical processes of photon emission and detection, including factors like attenuation, scatter, and detector response. nih.govsnmjournals.orgresearchgate.net This capability is particularly important for ⁶⁷Ga due to its complex energy spectrum.

Commonly used iterative reconstruction algorithms in nuclear medicine include Maximum-Likelihood Expectation-Maximization (MLEM) and its accelerated version, Ordered-Subsets Expectation-Maximization (OSEM) . nih.gov These algorithms work by starting with an initial estimate of the tracer distribution and iteratively refining it to better match the measured projection data. fit.edu

For multi-energy radionuclides, the reconstruction process must account for photons from different energy peaks. One approach is to sum the photons from all acquired energy windows into a single image before reconstruction. nih.gov Advanced methods can incorporate multi-energy window data directly into the reconstruction algorithm, which can improve the noise characteristics of the reconstructed images. nih.gov The ability of iterative algorithms to incorporate sophisticated models of the imaging process makes them well-suited for the challenges posed by ⁶⁷Ga SPECT. nih.govsnmjournals.org

Quantitative SPECT Imaging with this compound

Quantitative SPECT (QSPECT) aims to determine the absolute concentration of a radiotracer in a given region of interest, moving beyond qualitative visual assessment to provide numerical values. While not as established as with other radionuclides, quantitative SPECT/CT imaging with ⁶⁷Ga is feasible and has been demonstrated in preliminary work. nih.gov The integration of SPECT with computed tomography (CT) is instrumental for quantitative analysis, as the CT data provides an anatomical reference and allows for accurate attenuation correction. nih.govhkjr.org

Methodologies for Absolute Quantification

Absolute quantification in ⁶⁷Ga SPECT requires careful calibration and correction for various physical factors that degrade image quality and quantitative accuracy. The process typically involves several key steps:

System Calibration : The SPECT system's sensitivity must be calibrated to establish a relationship between the detected counts in the reconstructed image and the actual activity concentration. This is often done using phantoms with a known concentration of ⁶⁷Ga.

Attenuation Correction : Correction for photon attenuation within the patient is crucial for accurate quantification. CT-based attenuation correction is the standard method, where the CT images are used to create an attenuation map. tums.ac.irnih.gov

Scatter Correction : As discussed previously, appropriate scatter correction techniques, such as TEW or model-based methods, must be applied. nih.gov

Resolution Recovery : Correction for the limited spatial resolution of the SPECT system, often referred to as partial volume correction, is necessary to recover the true activity concentration in small structures. nih.gov

By implementing these corrections, it is possible to derive quantitative metrics such as the Standardized Uptake Value (SUV), which is commonly used in PET imaging and can be applied to ⁶⁷Ga SPECT/CT studies. nih.gov

Hybrid Imaging Modalities and Research (e.g., SPECT/CT)

Hybrid imaging, particularly Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT), represents a significant advancement in nuclear medicine, merging functional data from SPECT with anatomical details from CT. iaea.orgitnonline.com This dual-modality approach provides a comprehensive view that allows for the precise anatomical localization of physiological or pathological uptake of this compound. nih.gov The integration of these technologies into a single examination enhances diagnostic accuracy by correlating metabolic information with high-resolution anatomical structures. iaea.org

Research has consistently demonstrated the added value of SPECT/CT over SPECT alone in various clinical scenarios. In the management of lymphoma, for instance, SPECT/CT has been shown to improve the characterization and localization of lesions. A study involving 24 lymphoma patients revealed that SPECT/CT detected more neoplastic lesions than SPECT alone (49 vs. 45) and provided crucial anatomical information that led to a reconsideration of the therapeutic approach in 33.2% of subjects. nih.gov The hybrid system successfully distinguished malignant lymphoma from non-malignant causes of this compound uptake, such as sialoadenitis or bowel activity, thereby increasing diagnostic specificity. nih.gov

Furthermore, SPECT/CT facilitates quantitative analysis through the calculation of the Standardized Uptake Value (SUV), a parameter that measures the tissue concentration of the radiotracer. nih.gov This quantitative capability enhances the diagnostic confidence in differentiating benign from malignant diseases in the head and neck region. nih.gov Although less common, the principles of hybrid imaging extend to other potential combinations, aiming to leverage the strengths of different imaging techniques for a more complete diagnostic picture. The primary advantage of SPECT/CT lies in its ability to provide a "one-stop" imaging solution that improves localization, helps separate physiological from pathological processes, and can lead to significant changes in patient management. itnonline.com

Table 1: Research Findings on this compound SPECT/CT in Lymphoma

Finding SPECT Alone SPECT/CT Impact on Patient Management
Lesions Detected 45 49 Identification of 9 additional neoplastic lesions. nih.gov
Lesion Characterization Identified 45 lesions, 5 of which were false positives. nih.gov Correctly localized uptake and differentiated lymphoma from physiological activity. nih.gov Avoided unnecessary treatment in 16.6% of patients. nih.gov
Anatomical Information Limited anatomical detail. Provided precise anatomical localization of lesions. nih.gov Altered therapy in 16.6% of patients. nih.gov

Detector Technology and Instrumentation Considerations for this compound

The effective imaging of this compound is critically dependent on specialized detector technology and instrumentation capable of handling its unique physical properties. This compound is a cyclotron-produced radionuclide that decays by electron capture, emitting a spectrum of gamma rays at different energy levels. nih.govauntminnie.com The principal photopeaks used for imaging have energies of 93 keV (39% abundance), 184 keV (21% abundance), and 300 keV (17% abundance). nih.gov

The instrumentation for this compound SPECT, typically a dual-head gamma camera, must be equipped to handle these multiple, medium-to-high energy photons. nih.gov Key considerations for instrumentation include:

Collimators: Medium-energy general-purpose collimators are required to effectively absorb scattered photons and allow photons from the desired energy peaks to reach the detector, which is essential for maintaining image quality. nih.gov

Detector Crystals: The scintillation crystals within the gamma camera, commonly Sodium Iodide (NaI(Tl)), must have adequate thickness to efficiently detect the higher energy photons of this compound.

The acquisition parameters for a this compound SPECT/CT scan are carefully selected to ensure optimal image resolution and contrast. A typical acquisition might involve a 128 x 128 matrix and 60 projections over a 360° rotation. nih.gov The CT component of the hybrid system not only provides anatomical maps but is also used for attenuation correction of the SPECT data, which is a crucial step for accurate quantitative analysis. iaea.org While this compound imaging has been largely superseded by PET/CT with 18F-FDG in many applications, understanding its specific instrumentation requirements remains vital for its continued use in specific indications like the localization of infection and inflammation. radiopaedia.orgnih.gov

Table 2: Physical Properties of this compound for Imaging

Property Value Implication for Detector Technology
Half-life 78.3 hours nih.gov Allows for delayed imaging (24-72 hours) to improve target-to-background ratio.
Primary Gamma Emissions 93 keV (39%)184 keV (21%)300 keV (17%) nih.gov Requires medium-energy collimators and multiple energy windows for simultaneous acquisition.

| Decay Mode | Electron Capture auntminnie.com | Results in gamma ray emissions suitable for SPECT imaging with a gamma camera. |

Future Research Directions and Translational Perspectives for Gallium 67

Innovations in Gallium-67 Radiopharmaceutical Design

The development of novel radiopharmaceuticals is central to expanding the clinical utility of ⁶⁷Ga. Research efforts are concentrated on creating new ligands and bioconjugates that offer improved targeting of specific cells or tissues, thereby enhancing diagnostic accuracy.

Innovations in this area are moving beyond traditional agents like ⁶⁷Ga-citrate. Scientists are exploring a variety of chelators—molecules that bind tightly to the gallium ion—to create more stable and specific radiopharmaceuticals. The extensive research into chelation chemistry for Gallium-68 has provided a valuable foundation for these efforts. nih.gov For instance, chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which have been successfully used with ⁶⁸Ga, are being adapted for use with ⁶⁷Ga. researchgate.netnih.gov

Recent studies have highlighted the potential of tris(hydroxypyridinone) (THP) chelators for theranostic applications involving ⁶⁷Ga. nih.gov These chelators can be attached to biomolecules, such as antibodies or peptides, to direct the ⁶⁷Ga to cancer cells or sites of infection with high specificity. The design of the linker molecule that connects the chelator to the targeting biomolecule is also a critical area of research, as it can significantly influence the stability and pharmacokinetic properties of the final radiopharmaceutical. nih.gov

An example of this innovative approach is the development of ⁶⁷Ga-labeled maltolate (MAL). This complex has shown promise as an imaging agent due to the antitumor properties of the non-radioactive gallium maltolate compound. nih.gov Preclinical studies have demonstrated that ⁶⁷Ga-MAL has favorable biodistribution properties, with rapid clearance from circulation, suggesting its potential as a tumor imaging agent. nih.gov

The table below summarizes some of the key chelators being investigated for this compound radiopharmaceutical design.

ChelatorKey FeaturesPotential Applications
DOTA Macrocyclic chelator with high thermodynamic stability.Labeling of peptides and antibodies for tumor imaging.
DTPA Acyclic chelator, used in early studies with ⁶⁷Ga-labeled antibodies.Foundational work in bioconjugation.
DFO Ligand of choice for many Zirconium-89 immuno-PET applications, adaptable for ⁶⁷Ga.Labeling of monoclonal antibodies.
THP Allows for rapid and simple one-step radiolabeling procedures.Development of theranostic agents for imaging and Auger electron therapy.
Maltolate Forms a stable complex with ⁶⁷Ga, with the non-radioactive form having therapeutic potential.Tumor imaging, particularly for liver and gastrointestinal cancers.

These advancements in radiopharmaceutical design are poised to reinvigorate the development of ⁶⁷Ga-based agents, offering the potential for more sensitive and specific diagnostic imaging.

Integration of this compound in Theranostic Research Concepts

The concept of theranostics, which combines diagnostic imaging and targeted therapy using a single agent or a pair of similar agents, is a major focus of modern nuclear medicine. This compound is well-positioned to play a significant role in this paradigm, particularly as a diagnostic partner for various therapeutic radionuclides. nih.govsnmjournals.org

The longer half-life of ⁶⁷Ga (78.3 hours) compared to ⁶⁸Ga (68 minutes) is a key advantage in the context of theranostics. nih.govnih.gov This extended half-life allows for imaging at later time points, which is crucial for assessing the biodistribution of larger molecules like monoclonal antibodies that take longer to accumulate in tumors. nih.gov This makes ⁶⁷Ga an ideal imaging surrogate for therapeutic radionuclides with similarly long half-lives, such as Lutetium-177 or Copper-67. nih.govnih.gov

By performing imaging with a ⁶⁷Ga-labeled version of a therapeutic agent, clinicians can:

Confirm tumor targeting: Verify that the therapeutic agent accumulates in the cancerous tissue.

Perform personalized dosimetry: Calculate the expected radiation dose to the tumor and healthy organs before administering the therapeutic dose. nih.gov This allows for treatment planning that maximizes efficacy while minimizing toxicity.

Monitor treatment response: Assess the effectiveness of the therapy by imaging changes in tumor size and uptake of the radiopharmaceutical. nih.gov

Recent research has also explored the intrinsic therapeutic potential of ⁶⁷Ga itself. mq.edu.au Upon decay, ⁶⁷Ga emits Auger electrons, which are low-energy electrons that deposit their energy over a very short range. mq.edu.au If ⁶⁷Ga can be delivered directly to the nucleus of a cancer cell, these Auger electrons can cause significant damage to the DNA, leading to cell death. mq.edu.au Studies have shown that ⁶⁷Ga can induce DNA damage comparable to another Auger electron emitter, Indium-111, highlighting its potential for radionuclide therapy. mq.edu.au

The development of bifunctional chelators that can stably bind both ⁶⁷Ga for imaging and a therapeutic radionuclide is an active area of research that will further advance the integration of ⁶⁷Ga into theranostic concepts. nih.gov

Advancements in Production and Purification Efficiency

The availability and purity of this compound are critical for its widespread clinical use. While ⁶⁷Ga has been produced for decades, research continues to focus on improving the efficiency of its production and purification.

This compound is typically produced in a cyclotron by bombarding an enriched Zinc-68 target with protons. mdpi.com Advancements in cyclotron technology and targetry are aimed at increasing the yield and reducing the production of radionuclidic impurities.

The purification process, which separates the ⁶⁷Ga from the zinc target material and any impurities, is crucial for ensuring the quality of the final radiopharmaceutical. nih.gov Common purification methods include ion exchange chromatography and solvent extraction. nih.gov Researchers are continually working to optimize these methods to improve the recovery of ⁶⁷Ga and the removal of metallic impurities that could compete with ⁶⁷Ga during the radiolabeling process.

Furthermore, efforts are being made to develop more automated and streamlined purification systems. researchgate.net For example, automated systems using octanol resin have been developed for the purification of cyclotron-produced Gallium-68, and similar principles could be applied to enhance the efficiency of ⁶⁷Ga purification. researchgate.net The table below outlines the primary production and purification methods for this compound.

StepMethodKey Considerations
Production Cyclotron irradiation of enriched Zinc-68 with protons.Optimizing beam energy and target thickness to maximize ⁶⁷Ga yield and minimize impurities.
Purification Ion exchange chromatography.Selection of appropriate resin and elution conditions to effectively separate ⁶⁷Ga from zinc and other metal ions.
Solvent extraction.Choice of organic solvent and aqueous phase to achieve high extraction efficiency and purity.

These ongoing improvements in production and purification will help to ensure a reliable and high-quality supply of this compound for both established and emerging clinical applications.

Computational and Modeling Approaches in this compound Research

Computational and modeling techniques are becoming increasingly important in the design and development of new radiopharmaceuticals. These in silico methods can predict the properties of molecules before they are synthesized in the laboratory, saving time and resources.

In the context of this compound research, computational modeling is being used to:

Design and evaluate new chelators: Density Functional Theory (DFT) calculations can be used to predict the stability of different Gallium-chelator complexes. acs.org This allows researchers to identify the most promising chelator structures before undertaking complex and time-consuming synthesis and experimental evaluation. For example, DFT studies have been used to investigate the competition between Gallium(III) and Iron(III) for binding to bacterial siderophores, providing insights that could be used to design ⁶⁷Ga-based agents for infection imaging. acs.org

Predict the behavior of radiopharmaceuticals in vivo: Physiologically based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion of a ⁶⁷Ga-radiopharmaceutical in the body. nih.gov This can help to predict the radiation dose to different organs and optimize the imaging protocol.

Optimize imaging hardware and protocols: Monte Carlo simulations are used to model the transport of photons through the patient, collimator, and detector. nih.gov This allows for the optimization of collimator design and energy window settings for ⁶⁷Ga imaging, leading to improved image quality and diagnostic accuracy. nih.gov

These computational approaches provide a powerful toolkit for accelerating the development of new and improved this compound radiopharmaceuticals and imaging techniques.

Role of this compound in Comparative Radionuclide Studies and New Paradigms

Comparative studies are essential for establishing the clinical utility of a radiopharmaceutical relative to existing diagnostic methods. This compound has been the subject of numerous studies comparing its performance to other radionuclides, which has helped to define its role in various clinical scenarios and has opened the door to new paradigms in nuclear medicine.

Historically, ⁶⁷Ga-citrate has been compared with other agents for infection and inflammation imaging. For instance, studies have compared ⁶⁷Ga with Technetium-99m (⁹⁹mTc)-labeled agents for detecting malignant lymphoma and bone and joint infections. snmjournals.orgnih.gov While one study concluded that a ⁹⁹mTc-tetrofosmin scan could not replace a conventional ⁶⁷Ga scan for detecting Hodgkin's disease, another suggested that a combination of the two could improve diagnostic accuracy for malignant lymphoma. nih.govjsnm.org

More recently, with the advent of PET/CT, ⁶⁷Ga has been compared with its positron-emitting counterpart, ⁶⁸Ga. A comparative case study in bone infection demonstrated that while both tracers showed comparable results, ⁶⁸Ga-citrate PET/CT offered superior image quality and resolution. nih.gov

The table below provides a summary of key comparative findings for this compound.

Comparison RadionuclideApplicationKey Findings
Technetium-99m Hodgkin's Disease⁹⁹mTc-tetrofosmin could not replace ⁶⁷Ga. jsnm.org
Malignant LymphomaCombination of ⁹⁹mTc-tetrofosmin and ⁶⁷Ga provided the highest detection rate. nih.gov
Bone & Joint Infection⁹⁹mTc(V)-DMSA showed greater sensitivity and accuracy than ⁶⁷Ga, though not statistically significant. snmjournals.org
Indium-111 Infection Imaging⁶⁷Ga is advantageous for spinal osteomyelitis and chronic infections, while ¹¹¹In-leukocytes are better for acute infections. wikipedia.org
Gallium-68 Infection Imaging⁶⁸Ga-citrate PET/CT provides superior image quality and resolution compared to ⁶⁷Ga scintigraphy. nih.gov

Beyond these direct comparisons, a new paradigm is emerging for ⁶⁷Ga in the era of theranostics. Its longer half-life makes it a more suitable imaging partner for many therapeutic radionuclides than the shorter-lived ⁶⁸Ga. nih.govmq.edu.au This positions ⁶⁷Ga as a crucial tool for personalized medicine, enabling pre-therapeutic dosimetry and treatment monitoring for a new generation of targeted radionuclide therapies. nih.gov This renewed interest in ⁶⁷Ga for theranostics represents a significant shift from its traditional role and highlights its potential to contribute to future advancements in oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.